Patuletin Patuletin Patuletin is a trimethoxyflavone that is quercetagetin methylated at position 6. It has a role as a metabolite, an antioxidant, an analgesic, an EC 1.1.1.21 (aldehyde reductase) inhibitor and a lipoxygenase inhibitor. It is a member of flavonols, a pentahydroxyflavone and a monomethoxyflavone. It is functionally related to a quercetagetin.
Patuletin has been reported in Prosopis cineraria, Artemisia annua, and other organisms with data available.
structure given in first source; inhibits aldose reductase in rat lens
Brand Name: Vulcanchem
CAS No.: 519-96-0
VCID: VC21327028
InChI: InChI=1S/C16H12O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,17-19,21-22H,1H3
SMILES: Array
Molecular Formula: C16H12O8
Molecular Weight: 332.26 g/mol

Patuletin

CAS No.: 519-96-0

Cat. No.: VC21327028

Molecular Formula: C16H12O8

Molecular Weight: 332.26 g/mol

* For research use only. Not for human or veterinary use.

Patuletin - 519-96-0

Specification

CAS No. 519-96-0
Molecular Formula C16H12O8
Molecular Weight 332.26 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxychromen-4-one
Standard InChI InChI=1S/C16H12O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,17-19,21-22H,1H3
Standard InChI Key JMIFIYIEXODVTO-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O
Melting Point 262 - 264 °C

Introduction

Chemical Structure and Properties

Patuletin (C₁₆H₁₂O₈) is a trimethoxyflavone, structurally characterized by a flavone backbone with methoxy and hydroxyl substituents. Key structural features include:

  • Molecular formula: C₁₆H₁₂O₈

  • Molecular weight: 332.26 g/mol

  • Methoxy groups: Positioned at C6, C3, and C4'

  • Hydroxyl groups: Located at C3, C5, C7, and C3', C4'

Structural Similarities and Derivatives

Patuletin exhibits notable structural resemblance to co-crystallized ligands of key enzymes, such as B70 (CrtM ligand) and F86 (RdRp ligand) . These similarities underpin its potential for enzyme inhibition. Its glycosylated derivative, Patuletin 7-galactoside (C₂₂H₂₂O₁₃), features a galactose moiety at the C7 position, enhancing solubility while retaining core flavone characteristics .

PropertyPatuletinPatuletin 7-Galactoside
Molecular formulaC₁₆H₁₂O₈C₂₂H₂₂O₁₃
Molecular weight332.26 g/mol494.40 g/mol
Key substituentsMethoxy, hydroxylMethoxy, hydroxyl, galactose
Topological polar surface areaN/A216.00 Ų

Biological Activities and Research Findings

Anti-Virulence Properties Against Staphylococcus aureus

Patuletin demonstrates potent inhibition of S. aureus virulence factors, even at sub-inhibitory concentrations:

  • Biofilm reduction: 27% and 23% inhibition in strains SA25923 and SA1, respectively, at 1/4 MIC

  • Staphyloxanthin suppression: 53% and 46% reduction in SA25923 and SA1, respectively, via CrtM inhibition

  • α-Hemolysin modulation: Indirectly reduced through attenuation of virulence gene expression

Mechanisms of Action

Patuletin targets CrtM, a key enzyme in staphyloxanthin biosynthesis, through:

  • Structural mimicry: High 3D-flexible alignment with B70 (CrtM ligand)

  • Molecular docking: Binding energy of −20.95 kcal/mol, comparable to B70

  • Stability validation: 200 ns molecular dynamics simulations confirm stable Patuletin-CrtM interactions

Pharmacological and ADMET Properties

Predicted Targets and Bioactivity

Patuletin’s predicted targets include:

Target (CHEMBL ID)Protein NameProbability (%)
CHEMBL5619DNA-(apurinic site) lyase99.68
CHEMBL2635Dual specificity phosphatase 395.80
CHEMBL1806DNA topoisomerase II alpha95.49

Data sourced from Super-PRED predictions

ADMET Characteristics

Key physicochemical properties influence its bioavailability:

  • XlogP: 0.30 (moderate lipophilicity)

  • Topological polar surface area: 216.00 Ų (enhances aqueous solubility)

  • Metabolic stability: Unquantified, but flavonoid backbone suggests susceptibility to CYP450-mediated oxidation

Natural Occurrence and Derivatives

Natural Sources

Patuletin is isolated from:

  • Tagetes patula (Egyptian flowers)

  • Prosopis cineraria (desert plants)

  • Artemisia annua (antimalarial herb)

Glycosylated Derivatives

Patuletin 7-galactoside, identified in Tagetes species, features:

  • Galactose addition: Enhances water solubility for potential prodrug applications

  • Structural complexity: Increased molecular weight (494.40 g/mol vs. 332.26 g/mol)

Therapeutic Implications and Future Directions

Antibiotic Synergy and Anti-Resistance Strategies

Patuletin’s sub-inhibitory efficacy suggests utility in combination therapies:

  • Antibiotic adjuvant: Reduces biofilm formation and virulence factor production, enhancing antibiotic penetration

  • Targeted intervention: Direct inhibition of CrtM and RdRp bypasses traditional antibiotic resistance mechanisms

Research Gaps and Future Studies

  • In vivo validation: Required to confirm in vitro findings in animal models.

  • Metabolic profiling: Essential for understanding pharmacokinetics and toxicity.

  • Derivative optimization: Exploration of glycosylated derivatives for improved bioavailability .

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